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Abstract

BPR1R024 is a potent and selective, orally active inhibitor of the Colony-Stimulating Factor 1
Receptor (CSF1R), a critical mediator in the differentiation and function of macrophages.[1][2]
Developed through property-driven optimization of a multi-targeting kinase inhibitor, BPR1R024
demonstrates significant potential in immuno-oncology by modulating the tumor
microenvironment.[3] This technical guide provides a comprehensive overview of the chemical
structure, properties, mechanism of action, and relevant experimental methodologies
associated with BPR1R024.

Chemical Structure and Properties

BPR1R024 is a synthetic organic small molecule. Its chemical and physical properties are
summarized in the tables below.

Chemical Identity
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Property Value Source
N-(4-((7-amino-4-(3-
trifluoromethyl)phenoxy)quina  ITUPHAR/BPS Guide to
UPAC Name iolin-6- e e PHARMACOLOGY
yl)amino)phenyl)acetamide
Synonyms BPR1R-024, compound 12 [4]
CAS Number 2503015-75-4 [1]
Molecular Formula C24H21F3N602 MedKoo Biosciences
Molecular Weight 482.47 g/mol MedKoo Biosciences
BPR1R024 Mesylate Salt:
Property Value Source
CAS Number 2763365-40-6 [5]
Molecular Formula C25H25F3N605S [5]
Molecular Weight 578.56 g/mol [5]
Physicochemical Properties
Property Value Source
Solubility DMSO: 10 mg/mL (20.73 mM) MedchemExpress.com
Storage Powder: -20°C for 2 years; In DC Chemicals

DMSO: -80°C for 6 months

Note: Further data on melting point and pKa are not readily available in the public domain.

Biological Activity and Mechanism of Action

BPR1R024 is a highly potent inhibitor of CSF1R kinase activity with an IC50 value of 0.53 nM.
[1][2] It exhibits significant selectivity for CSF1R over other kinases, such as Aurora A (AURA)
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and Aurora B (AURB), with IC50 values greater than 10 pM and 1.40 pM, respectively.[1]

CSF1R Signaling Pathway and Inhibition by BPR1R024

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase. Upon binding
of its ligands, CSF-1 or IL-34, the receptor dimerizes and undergoes autophosphorylation of
specific tyrosine residues in its intracellular domain.[6][7] This phosphorylation event initiates a
cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and
JAK/STAT pathways, which are crucial for the proliferation, survival, and differentiation of
myeloid cells, particularly macrophages.[8]

BPR1R024 acts as a competitive inhibitor at the ATP-binding site of the CSF1R kinase domain,
preventing the phosphorylation cascade and subsequent downstream signaling. This inhibition
leads to a dose-dependent suppression of the CSF1R signal.[1]
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Caption: CSF1R signaling pathway and the inhibitory action of BPR1R024.
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In Vitro and In Vivo Activity

 In Vitro: BPR1R024 significantly suppresses the CSF1R signal in a dose-dependent manner
in cell lines such as RAW264.7 and THP-1.[1] It has been shown to inhibit CSF1/CSF1R
signaling-mediated production of TNF-a and specifically inhibits the survival of protumor M2-
like macrophages with minimal effect on antitumor M1-like macrophages.[1]

e In Vivo: Oral administration of BPR1R024 mesylate has demonstrated antitumor and
immunomodulatory activity in a murine colon tumor model.[2] It was observed to delay tumor
growth and reverse the immunosuppressive tumor microenvironment by increasing the
M1/M2 macrophage ratio.[2]

Pharmacokinetics

BPR1R024 is orally active. Pharmacokinetic studies in preclinical models have provided the
following data:

Parameter Value Species Route Source

Oral
Bioavailability (F)

35% Mouse Oral [1]

Dose-Normalized

3635 ng/mLh Mouse v [1]
AUC (IV)

Dose-Normalized

362 ng/mLh Mouse Oral [1]
AUC (PO)

Note: Detailed information on Cmax, Tmax, and half-life is not publicly available.

Experimental Protocols

The following are generalized protocols based on the discovery and characterization of
BPR1R024 as described in the primary literature. For detailed, specific methodologies, it is
essential to consult the supplementary information of Lee KH, et al. J Med Chem. 2021 Oct
14;64(19):14477-14497.

In Vitro Kinase Assay
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e Objective: To determine the in vitro inhibitory activity of BPR1R024 against CSF1R and other

kinases.

e Materials: Recombinant human CSF1R, AURA, AURB kinases; ATP; appropriate kinase
buffer; BPR1R024; and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

e Procedure:
1. Prepare serial dilutions of BPR1R024 in DMSO.

2. In a 384-well plate, add the kinase, the peptide substrate, and BPR1R024 at various

concentrations.
3. Initiate the kinase reaction by adding ATP.
4. Incubate at room temperature for a specified time (e.g., 60 minutes).

5. Stop the reaction and measure the kinase activity using a luminescence-based detection

reagent.

6. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic

equation.

Cellular Phosphorylation Assay

o Objective: To assess the ability of BPR1R024 to inhibit CSF1-induced CSF1R
phosphorylation in cells.

o Materials: A CSF1R-expressing cell line (e.g., THP-1); cell culture medium; recombinant
human CSF-1; BPR1R024; lysis buffer; antibodies against total and phosphorylated CSF1R;
and Western blot reagents.

e Procedure:
1. Seed cells in a multi-well plate and starve overnight in a serum-free medium.

2. Pre-treat the cells with varying concentrations of BPR1R024 for a specified time (e.g., 1

hour).
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3. Stimulate the cells with CSF-1 for a short period (e.g., 15 minutes).
4. Lyse the cells and collect the protein lysates.

5. Perform Western blot analysis using antibodies specific for phospho-CSF1R and total
CSF1R.

6. Quantify the band intensities to determine the extent of phosphorylation inhibition.
In Vivo Murine Colon Tumor Model
» Objective: To evaluate the antitumor efficacy of orally administered BPR1R024.

o Materials: C57BL/6 mice; MC38 murine colon cancer cells; BPR1R024 mesylate formulated
for oral gavage; and calipers for tumor measurement.

e Procedure:
1. Subcutaneously implant MC38 cells into the flank of the mice.

2. Once tumors reach a palpable size, randomize the mice into vehicle and treatment
groups.

3. Administer BPR1R024 mesylate orally at a specified dose and schedule (e.g., 100 mg/kg,
twice daily).

4. Measure tumor volume regularly using calipers.

5. At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for

macrophage markers).

Logical and Experimental Workflows
Kinase Inhibitor Discovery and Characterization
Workflow

The development of a selective kinase inhibitor like BPR1R024 typically follows a structured
workflow from initial screening to preclinical evaluation.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b11928895?utm_src=pdf-body
https://www.benchchem.com/product/b11928895?utm_src=pdf-body
https://www.benchchem.com/product/b11928895?utm_src=pdf-body
https://www.benchchem.com/product/b11928895?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Discovery Phase

High-Throughput Screening

Hit Identification

Lead Generation

Optimization Phgse

Lead Optimization (SAR)

A4 |
Potency & Selectivjty i ADME Properties
1
I 1
1 o s
: i Preclinidal Phase
: I
|
In Vitro Profiling ” In Vivo Pharmacokinetics In Vivo Efficacy Models

Toxicology Studies

Candidate Selection

Click to download full resolution via product page

Caption: A generalized workflow for kinase inhibitor drug discovery.
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Conclusion

BPR1R024 is a valuable research tool for investigating the role of CSF1R in various
physiological and pathological processes, particularly in the context of cancer immunology. Its
high potency, selectivity, and oral bioavailability make it a promising candidate for further
preclinical and potentially clinical development. This guide provides a foundational
understanding of BPR1R024 for researchers in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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